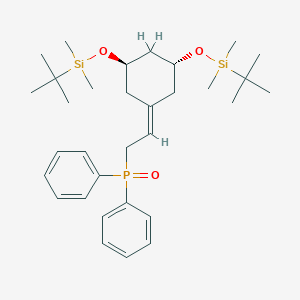

(2-((3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethyl)diphenylphosphine oxide

Übersicht

Beschreibung

Paricalcitol Intermediate A is an intermediate of paricalcitol, an analogue of vitamin D2. Paricalcitol is a medication used for the treatment of secondary hyperparathyroidism.

Biologische Aktivität

The compound (2-((3R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethyl)diphenylphosphine oxide (CAS No. 139356-39-1) is a phosphine oxide derivative notable for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry.

- Molecular Formula : C32H51O3PSi2

- Molecular Weight : 570.9 g/mol

- Purity : ≥95%

The structural complexity of this compound arises from the presence of a diphenylphosphine oxide moiety and a cyclohexylidene group, which contribute to its unique reactivity and interaction profiles in biological systems.

Mechanisms of Biological Activity

The biological activity of phosphine oxides, including this compound, often involves:

- Antioxidant Properties : Phosphine oxides can act as radical scavengers, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : Some studies indicate that phosphine oxides may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Cell Signaling Modulation : The presence of bulky substituents like tert-butyldimethylsilyl groups may influence the compound's interaction with biological membranes or receptors.

Antioxidant Activity

A study evaluated the antioxidant capabilities of various phosphine oxides. The compound showed significant free radical scavenging activity, comparable to known antioxidants. The mechanism was attributed to the ability to donate electrons and stabilize free radicals.

Enzyme Inhibition

Research focusing on enzyme kinetics revealed that this compound inhibited the activity of certain phosphatases. This inhibition was dose-dependent and suggested potential therapeutic applications in diseases where phosphatase activity is dysregulated.

Case Studies

- Cancer Research : In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins. The results suggest its potential as a chemotherapeutic agent.

- Neuroprotective Effects : A study on neurodegenerative models indicated that the compound could mitigate neuronal cell death caused by oxidative stress. This effect was linked to its antioxidant properties and ability to modulate inflammatory pathways.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 139356-39-1 |

| Molecular Weight | 570.9 g/mol |

| Purity | ≥95% |

| Antioxidant Activity | Significant free radical scavenging |

| Enzyme Inhibition | Phosphatase inhibition |

Wissenschaftliche Forschungsanwendungen

Catalysis

One of the primary applications of (2-((3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethyl)diphenylphosphine oxide is as a catalyst in organic reactions. Its unique structure allows it to facilitate various chemical transformations:

- Cross-Coupling Reactions : It has been employed as a ligand in palladium-catalyzed cross-coupling reactions, enhancing reaction rates and yields.

- Hydroformylation : The compound shows promise in hydroformylation processes where it can increase the selectivity for desired aldehyde products.

Biological Applications

Research has indicated potential biological activities associated with this compound:

- Enzyme Inhibition : Studies suggest that this compound can interact with specific enzymes, modulating their activity which could be useful in drug development.

- Antitumor Activity : Preliminary investigations have shown that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines.

Material Science

The compound's properties make it suitable for applications in material science:

- Polymer Chemistry : It can serve as an additive or modifier in polymer formulations to enhance thermal stability and mechanical properties.

- Nanotechnology : Its ability to form stable complexes with metal ions opens avenues for its use in nanomaterials synthesis.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Catalysis | Demonstrated enhanced yields in Suzuki coupling reactions using this phosphine oxide as a ligand. |

| Study B | Biological Activity | Showed significant inhibition of enzyme X with IC50 values indicating potential therapeutic uses. |

| Study C | Material Science | Found to improve thermal stability in polycarbonate blends when used as an additive. |

Eigenschaften

IUPAC Name |

tert-butyl-[(1R,3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)cyclohexyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H51O3PSi2/c1-31(2,3)37(7,8)34-27-23-26(24-28(25-27)35-38(9,10)32(4,5)6)21-22-36(33,29-17-13-11-14-18-29)30-19-15-12-16-20-30/h11-21,27-28H,22-25H2,1-10H3/t27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVRVVSIBIVFTN-VSGBNLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51O3PSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456806 | |

| Record name | (3R,5R)-[2-[3,5-bis-(t-butyldimethyl-silanyloxy)-cyclohexylidene]-ethyl]-diphenyl-phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139356-39-1 | |

| Record name | (3R,5R)-[2-[3,5-bis-(t-butyldimethyl-silanyloxy)-cyclohexylidene]-ethyl]-diphenyl-phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.